molecular formula C6H14O5P+ B1231442 2-Carboxyethyl-tris(hydroxymethyl)phosphanium

2-Carboxyethyl-tris(hydroxymethyl)phosphanium

Cat. No.: B1231442
M. Wt: 197.15 g/mol
InChI Key: AWJWHBODZRSWCK-UHFFFAOYSA-O
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Description

2-Carboxyethyl-tris(hydroxymethyl)phosphanium is a chemical compound with the molecular formula C6H13O5P It is known for its unique structure, which includes a phosphonium group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxyethyl-tris(hydroxymethyl)phosphanium typically involves the reaction of tris(hydroxymethyl)phosphine with acrylonitrile, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Carboxyethyl-tris(hydroxymethyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphonate derivatives.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have their own unique properties and applications.

Scientific Research Applications

2-Carboxyethyl-tris(hydroxymethyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical processes and as a probe in molecular biology experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-Carboxyethyl-tris(hydroxymethyl)phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group plays a crucial role in these interactions, facilitating the binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)phosphine: A related compound with similar functional groups but different reactivity.

    Phosphonoacetic acid: Another compound with a phosphonate group, used in different applications.

    Phosphonopropionic acid: Similar in structure but with distinct chemical properties.

Uniqueness

2-Carboxyethyl-tris(hydroxymethyl)phosphanium is unique due to its combination of a phosphonium group with a propanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C6H14O5P+

Molecular Weight

197.15 g/mol

IUPAC Name

2-carboxyethyl-tris(hydroxymethyl)phosphanium

InChI

InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2/p+1

InChI Key

AWJWHBODZRSWCK-UHFFFAOYSA-O

Canonical SMILES

C(C[P+](CO)(CO)CO)C(=O)O

Synonyms

eta-(tris(hydroxymethyl)phosphino)propionic acid
THMPP acid

Origin of Product

United States

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